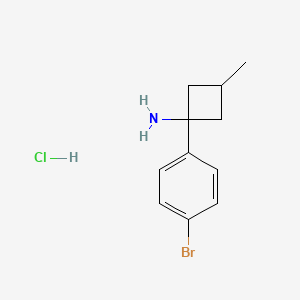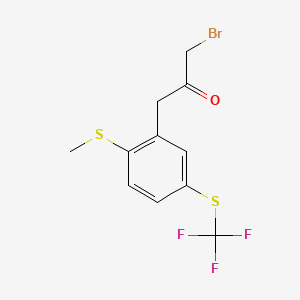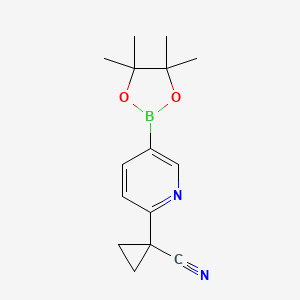
1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It features a bromophenyl group attached to a cyclobutane ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the brominated cyclobutane intermediate.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Amination: Ammonia or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Amines: Products formed by modifying the amine group.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and biological responses.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)piperazine: Shares the bromophenyl group but differs in the core structure, leading to different biological activities.
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another bromophenyl derivative with distinct chemical properties and applications.
Uniqueness: 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride stands out due to its unique cyclobutane ring structure, which imparts specific chemical reactivity and potential biological activities not observed in other similar compounds.
Propriétés
Formule moléculaire |
C11H15BrClN |
|---|---|
Poids moléculaire |
276.60 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-6-11(13,7-8)9-2-4-10(12)5-3-9;/h2-5,8H,6-7,13H2,1H3;1H |
Clé InChI |
VPIUFMYANALSFP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)(C2=CC=C(C=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)







![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)

